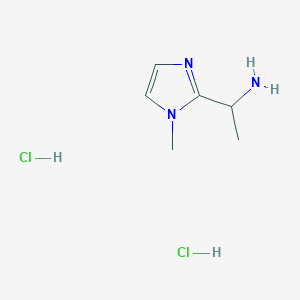

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Description

1-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride (CAS: 138078-14-5; molecular formula: C₆H₁₃Cl₂N₃; molecular weight: 198.10) is a dihydrochloride salt of a substituted imidazole derivative. The compound features a 1-methylimidazole ring linked to an ethanamine moiety, with two hydrochloride counterions enhancing its solubility in polar solvents. It is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of ligands targeting receptors or enzymes where imidazole scaffolds are pharmacologically relevant .

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)6-8-3-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPMQWLLLDXFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426423-09-7 | |

| Record name | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Research

Imidazole derivatives are being explored for their anticancer properties. A study highlighted the synthesis of various 1-substituted imidazole derivatives that showed cytotoxic effects on cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes associated with disease processes. For example, it has been noted as a potential inhibitor of thromboxane synthetase, which is involved in platelet aggregation and vasoconstriction. This could have implications for cardiovascular disease management .

Bioconjugation and Drug Delivery

Due to its amine functionality, 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can be utilized in bioconjugation strategies. This includes linking drugs to targeting moieties or biomolecules, enhancing the specificity and efficacy of therapeutic agents .

Fluorescent Probes

The compound can potentially serve as a precursor for synthesizing fluorescent probes used in biological imaging. Imidazole derivatives have been incorporated into fluorescent systems that allow for tracking cellular processes in real-time .

Catalysis

Imidazole-based compounds are recognized for their catalytic properties in various organic reactions. The unique electronic structure of imidazole allows it to act as a ligand in metal-catalyzed processes, facilitating reactions such as cross-coupling and oxidation .

Corrosion Inhibitors

Research has shown that imidazole derivatives can function as effective corrosion inhibitors in metal surfaces. They form protective films that prevent oxidation and degradation, which is critical in industries dealing with metal components .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can be contextualized against analogous imidazole derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Chain Length and Solubility :

- The target compound’s ethanamine chain (C₂) offers intermediate hydrophilicity compared to the propane (C₃) analog (212.12 g/mol), which may exhibit reduced solubility due to increased hydrophobicity .

- The shorter chain in 2-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (C₅H₁₀Cl₂N₃) enhances aqueous solubility, as evidenced by its 98% purity in stock .

Positional Isomerism: 2-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride (imidazole-4-yl vs. imidazole-2-yl) may exhibit distinct electronic properties, altering binding affinity in biological targets .

Biological Relevance :

- Benzimidazole derivatives (e.g., 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride) are associated with antiviral and anticancer activities, whereas simpler imidazole derivatives like the target compound are often explored for CNS-targeting agents due to their compact size .

Synthetic Accessibility: The target compound and its analogs are typically synthesized via alkylation or nucleophilic substitution reactions. For example, 1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine was prepared using 2-aminobenzimidazole and 1-(bromomethyl)naphthalene in ethanol, a method applicable to similar compounds .

Table 2: Pharmacological Potential

| Compound Type | Potential Applications | Structural Advantage |

|---|---|---|

| Target Compound | CNS ligands, enzyme inhibitors | Balanced hydrophilicity and small molecular size |

| Phenyl-substituted Imidazole | Aromatic receptor antagonists | Enhanced lipophilicity for membrane interaction |

| Benzimidazole Derivatives | Anticancer/antiviral agents | Extended aromatic system for DNA intercalation |

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1426423-09-7, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its structure-activity relationships (SAR).

The molecular formula of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is , with a molar mass of approximately 198.09 g/mol. Its structure comprises an imidazole ring, which is significant for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of imidazole compounds, including 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli , with MIC values indicating potent activity .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains. For example, it was effective against Candida albicans and Fusarium oxysporum , with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is often influenced by modifications in their structure. Studies have indicated that changes in the substituents on the imidazole ring can significantly alter potency.

Key findings include:

- Substituting different groups at the 2-position of the imidazole ring can enhance or reduce activity.

- Compounds with additional functional groups showed improved interactions with bacterial targets, leading to lower MIC values .

The SAR studies suggest that optimizing the chemical structure could lead to more potent derivatives suitable for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in treating infections caused by resistant bacterial strains:

- Case Study on Cryptosporidium Infection : In animal models, derivatives similar to 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine were tested for their efficacy against Cryptosporidium infections, showing promising results in reducing infection rates .

- In Vivo Efficacy : A study involving gnotobiotic piglets demonstrated that the compound effectively reduced C. hominis infection levels, indicating potential for use in veterinary medicine as well .

Q & A

Q. What are the recommended synthetic methodologies for 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride?

A general approach involves refluxing chloroethyl derivatives with amines in the presence of anhydrous potassium carbonate, followed by purification via recrystallization. For example, a similar imidazole derivative was synthesized by refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with aryl amines in dioxane for 16 hours, followed by ice-water quenching and ethanol recrystallization . Optimization may require adjusting reaction time, solvent polarity, or stoichiometry to improve yield and purity.

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound is stable under recommended storage conditions (dry, cool environment). However, due to limited data on decomposition products or reactive hazards, precautions include:

Q. What analytical techniques are critical for characterizing purity and structural confirmation?

- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality single crystals .

- NMR spectroscopy : H and C NMR can confirm substituent positions on the imidazole ring and amine protonation states.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, critical for distinguishing dihydrochloride salts from free bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Contradictions in melting points or solubility may arise from polymorphic forms or hydration states. Methodological steps include:

Q. What strategies are effective for studying this compound’s role as a ligand in catalytic or pharmacological systems?

- Coordination chemistry : Screen metal salts (e.g., Mn, Ru) under varying pH and solvent conditions to assess ligand-metal binding. For example, a manganese-PNN pincer complex was synthesized by reacting a structurally similar imidazole ligand with Mn(CO)Br under UV irradiation .

- Pharmacological assays : Use radioligand binding studies to evaluate affinity for GPCRs (e.g., histamine receptors). Dose-response curves and Schild analysis can differentiate competitive vs. allosteric modulation .

Q. How can computational modeling enhance the design of derivatives with improved biological activity?

- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., histamine H receptor). Focus on optimizing hydrogen bonding with key residues (e.g., Asp) and π-π stacking with aromatic pockets.

- QSAR studies : Correlate substituent effects (e.g., methyl group position) with activity data to prioritize synthetic targets .

Q. What precautions are necessary when handling this compound in biological assays due to limited toxicity data?

- In vitro : Use concentrations ≤10 μM initially, monitoring cell viability via MTT assays.

- In vivo : Adhere to OECD guidelines for acute toxicity testing (e.g., LD determination in rodents).

- Environmental safety : Avoid aqueous discharge; use activated carbon filtration for waste containment .

Methodological Notes

- Synthetic challenges : Amine protonation in dihydrochloride salts may reduce nucleophilicity, requiring base additives (e.g., triethylamine) for subsequent alkylation steps.

- Data validation : Cross-check experimental results with literature using databases like Reaxys or SciFinder, prioritizing peer-reviewed studies over vendor-supplied data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.